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Compound of Interest

Compound Name: 4-bromo-N,N-dimethylbenzamide

Cat. No.: B097617

Introduction: A Versatile Building Block in Medicinal
Chemistry

In the landscape of contemporary drug discovery and development, the efficient construction of
complex molecular architectures is paramount. Among the vast arsenal of chemical precursors,
4-bromo-N,N-dimethylbenzamide has emerged as a cornerstone building block, prized for its
unique combination of stability, reactivity, and versatility. Its deceptively simple structure,
featuring a brominated phenyl ring coupled to a dimethylbenzamide moiety, belies its profound
impact on the synthesis of a diverse array of biologically active compounds. The presence of
the bromine atom provides a reactive handle for a multitude of powerful cross-coupling
reactions, while the N,N-dimethylbenzamide group can influence solubility, metabolic stability,
and serve as a key pharmacophoric element or a precursor to other functional groups.

This comprehensive guide delves into the multifaceted applications of 4-bromo-N,N-
dimethylbenzamide in pharmaceutical synthesis. We will explore its pivotal role in the
construction of kinase inhibitors and other therapeutic agents through detailed application
notes and step-by-step protocols for key synthetic transformations. This document is intended
for researchers, medicinal chemists, and process development scientists seeking to leverage
the strategic advantages of this versatile precursor.
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Physicochemical Properties and Safety
Considerations

A thorough understanding of the physical and chemical properties of a precursor is
fundamental to its effective and safe utilization in synthesis.

Property Value Reference
CAS Number 18469-37-9 [1]
Molecular Formula CoH10BrNO [1]
Molecular Weight 228.09 g/mol [1]
Appearance Off-white solid [2]
Melting Point 76-79 °C [2]
Boiling Point 320.9£25.0 °C (Predicted) [2]
Density 1.417+0.06 g/cm3 (Predicted) [2]

Safety Profile: 4-bromo-N,N-dimethylbenzamide is classified as harmful if swallowed and
causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate
personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and
a lab coat, should be worn at all times when handling this compound.[3] All manipulations
should be conducted in a well-ventilated chemical fume hood.[3] For detailed safety
information, always consult the latest Safety Data Sheet (SDS).

Core Applications in Pharmaceutical Synthesis:
Palladium-Catalyzed Cross-Coupling Reactions

The synthetic utility of 4-bromo-N,N-dimethylbenzamide is most prominently showcased in
palladium-catalyzed cross-coupling reactions. The carbon-bromine bond serves as an excellent
electrophilic partner in two of the most powerful C-C and C-N bond-forming reactions in modern
organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[4][5]
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The Suzuki-Miyaura Coupling: Forging Key Carbon-
Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the
formation of biaryl and vinyl-aryl structures with high efficiency and functional group tolerance.
[6] In this context, 4-bromo-N,N-dimethylbenzamide can be coupled with a wide variety of
boronic acids or their esters to generate complex molecular scaffolds.

Diagram 1: Generalized Suzuki-Miyaura Coupling Workflow
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Caption: A generalized workflow for the Suzuki-Miyaura coupling of 4-bromo-N,N-
dimethylbenzamide.
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The Buchwald-Hartwig Amination: Constructing Crucial
Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are
prevalent motifs in a vast number of pharmaceuticals.[3] This reaction allows for the direct
formation of a C-N bond between an aryl halide and an amine, a transformation that was
historically challenging. 4-bromo-N,N-dimethylbenzamide is an excellent substrate for this
reaction, enabling the introduction of a wide range of primary and secondary amines.

Diagram 2: Catalytic Cycle of Buchwald-Hartwig Amination
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Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
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Application Spotlight: Synthesis of Novel FGFR1
Inhibitors

A compelling example of the utility of 4-bromo-N,N-dimethylbenzamide is in the synthesis of
novel fibroblast growth factor receptor 1 (FGFR1) inhibitors for the potential treatment of non-
small cell lung cancer.[3] In a reported study, a series of 4-bromo-N-(3,5-
dimethoxyphenyl)benzamide derivatives were synthesized and evaluated for their biological
activity.[3]

Protocol: Synthesis of a 4-bromo-N-(3,5-
dimethoxyphenyl)benzamide Intermediate

This protocol describes the synthesis of a key intermediate, which can then be further
functionalized.

Reaction Scheme:

4-bromo-2-nitrobenzoic acid + 3,5-dimethoxyaniline — 4-bromo-N-(3,5-dimethoxyphenyl)-2-
nitrobenzamide

Materials:

4-bromo-2-nitrobenzoic acid

3,5-dimethoxyaniline

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCI)

Ethanol

Water

Procedure:

e To areaction vessel, add 4-bromo-2-nitrobenzoic acid (1.0 eq) and EDC-HCI (1.0 eq) in
ethanol.
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 Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
e Add 3,5-dimethoxyaniline (0.83 eq) to the reaction mixture.

e Heat the solution to 80 °C and stir for 5 hours.

e Monitor the reaction progress by thin-layer chromatography (TLC).

e Upon completion, cool the reaction to room temperature.

o Add water to precipitate the product.

o Collect the solid by filtration and dry to yield 4-bromo-N-(3,5-dimethoxyphenyl)-2-
nitrobenzamide.

Rationale for Experimental Choices:

o EDC-HCI: This water-soluble carbodiimide is a common and efficient coupling agent for
amide bond formation, activating the carboxylic acid for nucleophilic attack by the amine.

o Ethanol: A suitable solvent that dissolves the reactants and is relatively easy to remove.

e Heating: Provides the necessary activation energy for the reaction to proceed at a
reasonable rate.

The resulting nitro-substituted intermediate can then be reduced to the corresponding amine,
which serves as a handle for further diversification, for instance, through sulfonylation to
produce a library of potential FGFR1 inhibitors.

General Protocols for Cross-Coupling Reactions

The following are generalized, yet detailed, protocols for Suzuki-Miyaura and Buchwald-
Hartwig reactions using 4-bromo-N,N-dimethylbenzamide. These should be considered as
starting points and may require optimization for specific substrates.

Protocol: General Procedure for Suzuki-Miyaura
Coupling
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Materials:

4-bromo-N,N-dimethylbenzamide (1.0 eq)

Aryl or heteroaryl boronic acid (1.2 eq)

Palladium catalyst (e.g., Pd(PPhs)s, 2-5 mol%)

Base (e.g., K2COs3, 2.0 eq)

Solvent system (e.qg., 1,4-dioxane and water, 4:1 v/v)

Inert gas (Nitrogen or Argon)
Procedure:

e In a flame-dried Schlenk flask, combine 4-bromo-N,N-dimethylbenzamide, the boronic
acid, and the base.

e Evacuate and backfill the flask with an inert gas three times.

¢ Add the palladium catalyst under a positive pressure of the inert gas.
e Add the degassed solvent system via syringe.

o Heat the reaction mixture to 80-100 °C with vigorous stirring.

e Monitor the reaction by TLC or LC-MS.

e Upon completion, cool the reaction to room temperature.

» Dilute with ethyl acetate and wash with water and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

 Purify the crude product by flash column chromatography.
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Protocol: General Procedure for Buchwald-Hartwig
Amination

Materials:

4-bromo-N,N-dimethylbenzamide (1.0 eq)

e Primary or secondary amine (1.2 eq)

o Palladium precatalyst (e.g., Pdz2(dba)s, 1-2 mol%)

¢ Phosphine ligand (e.g., XPhos, 2-4 mol%)

o Base (e.g., NaOtBu, 1.4 eq)

e Anhydrous, degassed solvent (e.g., toluene or dioxane)
 Inert gas (Nitrogen or Argon)

Procedure:

In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base
to a dry reaction vessel.

o Add 4-bromo-N,N-dimethylbenzamide and the solvent.

e Add the amine via syringe.

» Seal the vessel and heat to 80-110 °C with stirring.

¢ Monitor the reaction by TLC or LC-MS.

o After completion, cool to room temperature.

« Filter the reaction mixture through a pad of celite, washing with an organic solvent.

» Concentrate the filtrate and purify the residue by flash column chromatography.
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Conclusion: An Indispensable Tool for the Medicinal
Chemist

4-bromo-N,N-dimethylbenzamide has solidified its position as a highly valuable and versatile
precursor in the pharmaceutical industry. Its ability to readily participate in robust and scalable
cross-coupling reactions provides medicinal chemists with a reliable platform for the synthesis
of complex and diverse molecular entities. The successful application of this building block in
the development of novel kinase inhibitors underscores its strategic importance in the quest for
new therapeutic agents. As the demand for efficient and innovative synthetic methodologies
continues to grow, the utility of 4-bromo-N,N-dimethylbenzamide is poised to expand even
further, cementing its role as an indispensable tool in the modern synthetic chemist's toolbox.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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